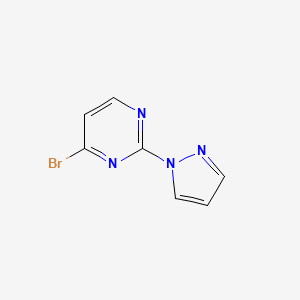
Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid is a diterpenoid compound isolated from various plant species, particularly from the Chinese herbal medicine Pteris semipinnata L. This compound has garnered significant attention due to its potential therapeutic properties, including antitumor and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid typically involves multiple steps, starting from naturally occurring precursors. The process often includes:
Extraction: The compound is extracted from plant sources using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Chemical Modification: The purified compound undergoes chemical modifications to introduce the acetoxy and hydroxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has shown potential in treating various cancers, including hepatocellular carcinoma and nasopharyngeal carcinoma
Industry: The compound is explored for its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid involves multiple molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by stabilizing IkBα, reducing nuclear p65, and inhibiting NF-kB activity.
Anti-inflammatory Effects: It modulates inflammatory pathways by affecting cytokine production and signaling.
Comparison with Similar Compounds
Similar Compounds
Ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oicacid: Known for its antitumor activity and similar molecular structure.
Ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oicacid: Exhibits anti-inflammatory and anti-cancer properties.
Uniqueness
Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid is unique due to its specific acetoxy and hydroxy functional groups, which contribute to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26) |
InChI Key |
LJUASWOCOCOKSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)



![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)


